molecular formula C10H15N5O3 B2410045 7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione CAS No. 309293-90-1

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione

Cat. No.: B2410045
CAS No.: 309293-90-1
M. Wt: 253.262
InChI Key: NINGSMBCCRCAJD-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione is a chemical compound with the molecular formula C10H14N4O3. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-11-9-12-7-6(15(9)4-5-18-3)8(16)13-10(17)14(7)2/h4-5H2,1-3H3,(H,11,12)(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINGSMBCCRCAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 3-methylxanthine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: A xanthine derivative with vasodilatory effects.

Uniqueness

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione is a purine derivative that has garnered interest due to its potential biological activities. This compound, with the molecular formula C10H15N5O3C_{10}H_{15}N_{5}O_{3}, is studied for its interactions with various biological systems and its potential therapeutic applications.

The primary mechanism of action of this compound involves its interaction with adenosine receptors in the brain. By binding to these receptors, the compound may modulate neurotransmitter release, influencing various physiological processes. Additionally, it may inhibit enzymes involved in purine metabolism, leading to altered cellular functions.

Potential Therapeutic Applications

Research indicates several promising therapeutic applications for this compound:

  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, potentially benefiting conditions characterized by excessive inflammatory responses.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.
  • Neurological Disorders : Given its interaction with adenosine receptors, it is being explored for potential benefits in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have examined the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various tumor cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in purine metabolism. This inhibition can lead to altered cellular signaling pathways, which may be beneficial in treating diseases linked to dysregulated purine metabolism.
  • Neuroprotective Effects : Research on animal models suggests that the compound may provide neuroprotective effects by modulating adenosine receptor activity, which could help mitigate neuronal damage in conditions like stroke or traumatic brain injury.

Data Table of Biological Activities

Activity TypeObservationReference
CytotoxicitySelective against tumor cells
Enzyme InhibitionInhibits purine metabolic enzymes
Anti-inflammatoryReduces inflammatory markers
NeuroprotectiveModulates adenosine receptor activity

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